![molecular formula C13H15BN2O4 B594787 4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1218791-27-5](/img/structure/B594787.png)
4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
The compound “4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is likely to be an organic compound containing a nitro group (-NO2), a nitrile group (-CN), and a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The presence of these functional groups suggests that this compound could be used in various organic reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds . The nitro, nitrile, and boronic ester groups would be attached to this benzene ring .Chemical Reactions Analysis
The nitro group is a strong electron-withdrawing group, which means it would make the benzene ring more susceptible to electrophilic attack. The nitrile group could undergo hydrolysis to form a carboxylic acid. The boronic ester group could participate in Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
Organic Synthesis Intermediates
This compound is frequently utilized as an intermediate in organic synthesis. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions , which are pivotal for constructing carbon-carbon bonds in the synthesis of complex organic molecules . This reaction is widely used in the pharmaceutical industry for the creation of a diverse array of drug molecules.
Material Science
In material science, the compound’s ability to form stable covalent bonds with organic frameworks makes it a valuable agent for modifying the surface properties of materials. This can be particularly useful in creating functionalized surfaces for sensors or catalysts .
Drug Discovery
The boronic ester moiety of this compound can act as a protease inhibitor , making it a potential candidate for drug discovery efforts targeting diseases like cancer and viral infections, where proteases play a key role in disease progression .
Fluorescent Probes
Due to its nitro group, this compound can serve as a fluorescent probe . It can be used in bioimaging to track and visualize biological processes in real-time, providing valuable insights into cellular functions .
Analytical Chemistry
In analytical chemistry, 5-cyano-2-nitrophenylboronic acid, pinacol ester can be used as a reagent for the detection of certain biomolecules. Its specificity towards particular functional groups makes it a useful tool for quantitative and qualitative analysis .
Catalysis
The compound is also used in catalysis research. Its boronic acid derivative can participate in catalytic cycles , especially in transition metal-catalyzed reactions, to facilitate various organic transformations .
Polymer Chemistry
In polymer chemistry, this compound can be incorporated into polymers to introduce boronic acid functionalities . These functionalities can impart unique characteristics to polymers, such as self-healing properties or responsiveness to external stimuli .
Agricultural Chemistry
Lastly, in agricultural chemistry, the compound’s derivatives can be explored for their potential use in pest control . The boronic ester could be a structural component in the development of new pesticides with improved efficacy and reduced environmental impact .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
The compound is likely to interact with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds. The reaction involves a palladium catalyst and a base .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway involved in the action of this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, contributing to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s important to note that the compound’s solubility in organic solvents and its stability in dry, cool conditions could potentially influence its bioavailability .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction .
Action Environment
Environmental factors such as temperature, humidity, and the presence of other chemical substances can influence the compound’s action, efficacy, and stability . For instance, the compound is stable under dry, cool conditions but may undergo hydrolysis in a humid environment .
properties
IUPAC Name |
4-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)10-7-9(8-15)5-6-11(10)16(17)18/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIWPDLRNUKSKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675091 |
Source
|
Record name | 4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1218791-27-5 |
Source
|
Record name | 4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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